3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide 3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
Brand Name: Vulcanchem
CAS No.: 917908-04-4
VCID: VC17339273
InChI: InChI=1S/C18H18N4O2S/c19-16(23)11-5-6-14(15(9-11)24-12-3-1-2-4-12)22-17-13-7-8-25-18(13)21-10-20-17/h5-10,12H,1-4H2,(H2,19,23)(H,20,21,22)
SMILES:
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol

3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide

CAS No.: 917908-04-4

Cat. No.: VC17339273

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide - 917908-04-4

Specification

CAS No. 917908-04-4
Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
IUPAC Name 3-cyclopentyloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide
Standard InChI InChI=1S/C18H18N4O2S/c19-16(23)11-5-6-14(15(9-11)24-12-3-1-2-4-12)22-17-13-7-8-25-18(13)21-10-20-17/h5-10,12H,1-4H2,(H2,19,23)(H,20,21,22)
Standard InChI Key MELOPHIIPBRSOS-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3

Introduction

3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide is a heterocyclic compound that integrates a benzamide core with thieno[2,3-d]pyrimidine and cyclopentyloxy functional groups. Compounds of this structural class are notable for their potential applications in medicinal chemistry due to the biological activities associated with their heterocyclic frameworks.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources (e.g., guanidine or urea derivatives) .

  • Attachment of the benzamide moiety: This step typically involves amidation reactions using activated carboxylic acid derivatives and amines.

  • Introduction of the cyclopentyloxy group: This is achieved via nucleophilic substitution reactions where a cyclopentanol derivative reacts with an activated aromatic halide or similar precursor.

Biological Activity

Compounds containing thieno[2,3-d]pyrimidine scaffolds have been extensively studied for their pharmacological properties:

  • Antibacterial and Antitumor Activities: Thieno[2,3-d]pyrimidines exhibit potent antibacterial and cytotoxic effects against various cell lines .

  • Enzyme Inhibition: Benzamide derivatives are known to inhibit enzymes such as acetylcholinesterase and other targets involved in neurological disorders .

  • Melanin Synthesis Modulation: Derivatives with similar structures have been shown to influence melanin production in melanocytes, suggesting potential dermatological applications .

Potential Applications

Given its structural features, 3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide could be explored for:

  • Anticancer Therapies: Leveraging the cytotoxic potential of thienopyrimidine derivatives .

  • Neurological Disorders: Targeting enzymes like acetylcholinesterase for Alzheimer’s disease treatment .

  • Dermatological Agents: Modulating melanin synthesis for pigmentation disorders .

Data Table

PropertyValue/Description
Molecular FormulaC17H17N3O2S
Molecular Weight~327.4 g/mol
Key Functional GroupsAmide, Ether, Thieno[2,3-d]pyrimidine
Pharmacological PotentialAntibacterial, Antitumor, Enzyme Inhibition
Synthetic ChallengesMulti-step synthesis requiring selective functionalization

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